molecular formula C10H19NO4 B065099 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid CAS No. 165607-76-1

2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid

Cat. No. B065099
M. Wt: 217.26 g/mol
InChI Key: RYAKVKATDZQYAM-UHFFFAOYSA-N
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Description

“2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid” is a chemical compound with the molecular formula C10H19NO4 . It is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group, which is a classical masking functionality employed in organic synthesis for the protection of amino groups . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of “2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid” involves a carbonyl group (C=O), a tert-butoxycarbonyl group, and an acetic acid group .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .


Physical And Chemical Properties Analysis

The molecular weight of “2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid” is 219.23 g/mol .

Scientific Research Applications

Synthesis and Modification of Amino Acids

2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid is utilized in the synthesis of complex amino acids and peptides, demonstrated by the creation of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid. This compound is synthesized from N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid and N-Fmoc-2-aminoacetaldehyde, showcasing the versatility of tert-butoxycarbonyl protected intermediates in peptide synthesis (Maity & Strömberg, 2014).

Chemical Synthesis Optimization

The compound has been used to optimize chemical syntheses, such as in the preparation of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester. The optimization of reaction conditions for this synthesis highlights the application of 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid derivatives in improving yields and efficiency of chemical reactions (Wang Yu-huan, 2009).

Catalysis and Reaction Mechanisms

This compound is involved in studies related to catalysis and reaction mechanisms, particularly in the N-tert-butoxycarbonylation of amines. Research demonstrates its efficiency and environmentally benign nature as a catalyst for the protection of amines, highlighting its significance in developing sustainable chemical processes (Heydari et al., 2007).

Biochemical Applications

The biochemical applications of 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid are illustrated by its use in microbial electrosynthesis, where it's involved in the bioelectrochemical production of higher value carboxylic acids and alcohols from CO2. This process represents a novel application of the compound in renewable energy and chemical production, emphasizing its role in the utilization and conversion of CO2 into valuable chemicals (Vassilev et al., 2018).

Advanced Materials Synthesis

In the field of advanced materials, 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid derivatives are used for the synthesis of amino acid-based polyacetylenes. These materials have potential applications in the development of novel polymers with unique properties, such as helical conformations, which could be useful in various industrial and technological applications (Gao, Sanda, & Masuda, 2003).

Future Directions

The future directions in the study of this compound could involve exploring its potential applications in various fields of organic synthesis .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAKVKATDZQYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478283
Record name 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid

CAS RN

165607-76-1
Record name 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](propyl)amino}acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ethanol (36 ml) was added to bromoacetic acid (5.00 g, 36.0 mmol), and the mixture was stirred under ice-cold water-cooling. Propylamine (14.8 ml, 180 mmol) was added to the mixture over one minute, and then the whole was stirred at an external temperature of 80° C. for 2.5 hours. A 4 N aqueous sodium hydroxide solution (27 ml) was added thereto, and the whole was concentrated under reduced pressure. Then, water (27 ml) and tetrahydrofuran (30 ml) were added to the concentrate, and the mixture was stirred at room temperature. A solution of di-t-butyl carbonate (9.43 g, 43.2 mmol) in tetrahydrofuran (6 ml) was added to the mixture, and after 15 minutes, citric acid monohydrate was added to the reaction mixture to acidify it weakly. The whole was extracted with ethyl acetate (150 ml), and the organic layer was washed with water (100 ml) and saturated brine (50 ml) successively. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 5.06 g (65%) of 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid as a colorless solid.
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
9.43 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
36 mL
Type
solvent
Reaction Step Five

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